

Structural Characterization Guide: 4-(1-Methylethyl)phenyl 2-chlorobenzoate

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Compound of Interest

Compound Name: 4-(1-Methylethyl)phenyl 2-chlorobenzoate

Cat. No.: B404232

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Executive Summary

Compound: **4-(1-Methylethyl)phenyl 2-chlorobenzoate** Synonyms: 4-Isopropylphenyl 2-chlorobenzoate; 2-Chlorobenzoic acid 4-isopropylphenyl ester Molecular Formula: C

H

ClO

Molecular Weight: 274.74 g/mol

This technical guide provides a comprehensive structural verification protocol for **4-(1-Methylethyl)phenyl 2-chlorobenzoate**. As an ester formed from a sterically hindered phenol and an ortho-substituted benzoic acid, this molecule presents specific spectroscopic signatures critical for distinguishing it from regioisomers (e.g., 3-chlorobenzoate analogs) or hydrolysis products. The following protocols are designed for researchers requiring rigorous identity confirmation in drug discovery or intermediate analysis.

Synthesis & Impurity Profile

Understanding the synthetic origin is the first step in characterization, as it dictates the impurity profile (e.g., residual starting materials).

Reaction Logic: The most robust synthesis involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with 4-isopropylphenol in the presence of a non-nucleophilic base (e.g., Triethylamine or Pyridine) and a catalyst (DMAP).

Experimental Workflow (DOT Visualization)



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Figure 1: Synthetic workflow for the generation of the target ester, highlighting critical workup steps to remove unreacted phenol and acid.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the ester linkage and the integrity of the substitution patterns on both aromatic rings.

H NMR Analysis (400 MHz, CDCl₃)

The spectrum is defined by three distinct regions: the aliphatic isopropyl group, the para-substituted phenolic ring, and the ortho-substituted benzoyl ring.

Proton Assignment	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Insight
Isopropyl -CH	1.25 - 1.28	Doublet (d)	6H		Characteristic gem-dimethyl signal.
Isopropyl -CH-	2.90 - 2.98	Septet (sep)	1H		Methine proton coupled to 6 methyl protons.
Phenol Ring (H-2', H-6')	7.10 - 7.15	Doublet (d)	2H		Ortho to ester oxygen. Upfield relative to benzoate protons.
Phenol Ring (H-3', H-5')	7.25 - 7.30	Doublet (d)	2H		Ortho to isopropyl group. Part of AA'BB' system.
Benzoate (H-4, H-5)	7.35 - 7.50	Multiplet (m)	2H	-	Meta/Para to carbonyl. Overlapping region.
Benzoate (H-3)	7.50 - 7.55	Doublet/Multiplet	1H		Ortho to Chlorine. Deshielded by -Cl (inductive).
Benzoate (H-6)	8.00 - 8.05	Doublet of Doublets	1H		Ortho to Carbonyl.

Most
deshielded
aromatic
signal
(anisotropic
effect).

Diagnostic Key:

- The "Roof Effect": The AA'BB' system of the 4-isopropylphenyl group often shows a "roofing" effect leaning towards the center of the two doublets.
- H-6 Shift: The proton at position 6 on the chlorobenzoate ring (~8.0 ppm) is the definitive marker for the 2-chlorobenzoate moiety. If this signal is absent or shifted upfield (< 7.8 ppm), hydrolysis to the phenol may have occurred.

C NMR Analysis (100 MHz, CDCl₃)

- Carbonyl (C=O): ~164.5 ppm (Ester carbonyl, distinct from acid ~170 ppm or ketone).
- Aromatic C-Cl: ~134.0 ppm (Quaternary).
- Aromatic C-O: ~148.5 ppm (Ipsocarbon of phenol ring).
- Aliphatic: ~33.6 ppm (Methine), ~24.0 ppm (Methyls).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the functional groups, particularly the ester linkage.

Key Absorption Bands:

- Carbonyl Stretch (): 1735 – 1750 cm⁻¹.

- Note: Aryl esters typically absorb at higher frequencies than alkyl esters due to conjugation inhibition by the steric bulk or electronic effects.
- C-O-C Stretch: 1230 – 1260 cm

(Strong, broad).
 - Diagnostic of the ester "ether-like" bond.
- C-Cl Stretch: 730 – 760 cm

.
 - Characteristic of ortho-chloro substitution on the aromatic ring.
- C-H Stretch (Aliphatic): 2960, 2870 cm

(Isopropyl group).

Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that validates the connectivity of the two aromatic halves.

Ionization Mode: Electron Impact (EI, 70 eV)

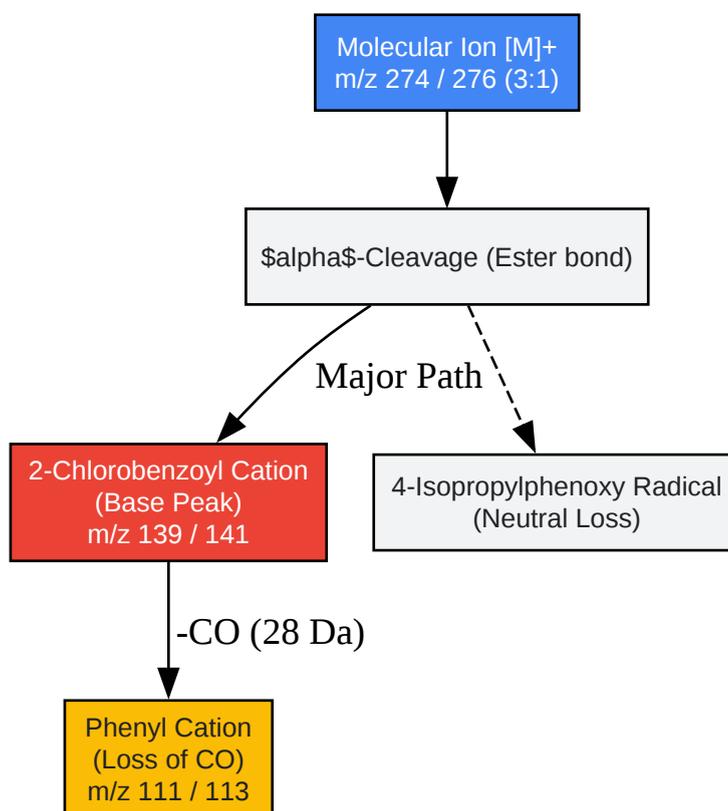
- Molecular Ion (

): m/z 274 (observed).
- Isotope Pattern: The presence of one Chlorine atom dictates an

:

ratio of approximately 3:1 (m/z 274 : 276).

Fragmentation Pathway (DOT Visualization) The fragmentation is dominated by the cleavage of the ester bond (C-O), generating the stable acylium ion.



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Figure 2: Primary fragmentation pathway under Electron Impact (EI). The base peak is typically the 2-chlorobenzoyl cation (m/z 139).

Quality Control & Storage

To ensure data integrity during drug development or biological testing, adherence to handling protocols is mandatory.

- Purity Assessment: HPLC (C18 column, Acetonitrile/Water gradient). Monitor at 254 nm.
 - Impurity Marker: 4-Isopropylphenol (retention time will be significantly lower than the ester).
- Stability: Esters are susceptible to hydrolysis. Store at -20°C under inert atmosphere (N or Ar) to prevent moisture ingress.
- Solubility: Highly soluble in DMSO, DCM, and Ethyl Acetate. Poorly soluble in water.

References

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